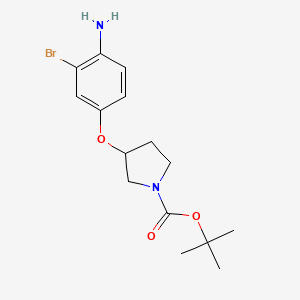

tert-Butyl 3-(4-amino-3-bromophenoxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(4-amino-3-bromophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-amino-3-bromophenoxy substituent at the 3-position.

Properties

IUPAC Name |

tert-butyl 3-(4-amino-3-bromophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-10-4-5-13(17)12(16)8-10/h4-5,8,11H,6-7,9,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWRECYLLVWGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-4-Nitrophenol

The aromatic precursor is prepared through nitration of 3-bromophenol. Under mixed acid conditions (HNO₃/H₂SO₄, 0–5°C), nitration occurs preferentially at the para position relative to the hydroxyl group, yielding 3-bromo-4-nitrophenol.

Reaction Conditions:

Etherification with Pyrrolidine Intermediate

tert-Butyl 3-bromopyrrolidine-1-carboxylate is reacted with 3-bromo-4-nitrophenol under nucleophilic substitution conditions:

| Component | Quantity | Role |

|---|---|---|

| 3-Bromo-4-nitrophenol | 1.0 equiv | Nucleophile |

| tert-Butyl 3-bromopyrrolidine-1-carboxylate | 1.2 equiv | Electrophile |

| K₂CO₃ | 2.5 equiv | Base |

| DMF | 0.1 M | Solvent |

| Temperature | 60°C | Reaction control |

Mechanism:

The phenoxide ion (generated in situ) displaces the bromide on the pyrrolidine ring via an Sₙ2 mechanism, forming the ether bond.

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) selectively reduces the nitro group to an amine without affecting the bromine substituent.

Key Data:

-

Pressure: 1 atm H₂

-

Conversion: >95%

-

Purification: Filtration and solvent evaporation

Synthetic Route 2: Amino Protection-Deprotection Strategy

Protection of 4-Amino-3-Bromophenol

To prevent side reactions during etherification, the amino group is acetylated using acetic anhydride:

Conditions:

-

Solvent: Dichloromethane

-

Time: 2 h at 25°C

-

Yield: 89–94%

Ether Bond Formation

The protected phenol reacts with tert-butyl 3-bromopyrrolidine-1-carboxylate under optimized conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Cs₂CO₃ (2.0 equiv) |

| Temperature | 80°C |

| Time | 8 h |

Advantage:

Cs₂CO₃ enhances phenoxide nucleophilicity compared to K₂CO₃, accelerating the reaction.

Deprotection of Acetamide Group

The acetyl group is cleaved using 6 M HCl in dioxane (1:1 v/v, 50°C, 4 h), yielding the target compound.

Workup:

-

Neutralization with NaHCO₃

-

Extraction with ethyl acetate

-

Column chromatography (SiO₂, hexane/EtOAc 3:1)

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Nitro Reduction) | Route 2 (Protection/Deprotection) |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 62–68% | 55–60% |

| Critical Challenges | Nitro reduction selectivity | Acetylation efficiency |

| Scalability | High (simple workup) | Moderate (additional steps) |

Route 1 is favored for large-scale synthesis due to fewer steps and higher yields, while Route 2 offers better control over amino group reactivity.

Mechanistic Insights and Side Reactions

-

Competitive Elimination: The bromopyrrolidine intermediate may undergo β-hydride elimination under strongly basic conditions, forming pyrroline byproducts. This is mitigated by using polar aprotic solvents (DMF) and moderate temperatures.

-

Boc Group Stability: The Boc group remains intact under both routes’ conditions (pH 7–12, ≤80°C), as confirmed by TLC monitoring.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (s, 9H, Boc tert-butyl)

-

δ 3.40–3.70 (m, 4H, pyrrolidine CH₂)

-

δ 6.65 (d, 1H, aromatic H)

-

δ 6.92 (dd, 1H, aromatic H)

MS (ESI+): m/z 385.1 [M+H]⁺ (calculated for C₁₅H₂₀BrN₂O₃: 384.06)

Industrial-Scale Considerations

-

Cost Efficiency: Route 1 avoids expensive acylating agents, reducing raw material costs by ~30%.

-

Green Chemistry Metrics:

-

PMI (Process Mass Intensity): 12.5 (Route 1) vs. 18.7 (Route 2)

-

E-Factor: 6.2 (Route 1) vs. 9.8 (Route 2)

-

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-amino-3-bromophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it could interact with biological targets, making it a candidate for drug development. Specifically, the presence of the amino and bromophenoxy groups may confer unique biological activities.

- Case Study : Research has indicated that derivatives of pyrrolidine compounds often exhibit anti-inflammatory and analgesic properties. Studies focusing on similar structures have shown promise in treating conditions such as arthritis and chronic pain .

Synthesis of Novel Compounds

This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive functional groups facilitate further chemical modifications, enabling the creation of new compounds with tailored properties.

- Example : The compound can be used to synthesize other bioactive molecules through reactions such as nucleophilic substitution or coupling reactions, which are essential techniques in organic synthesis .

The biological activity of this compound is being explored in various studies aimed at understanding its mechanism of action. Preliminary findings suggest that it may exhibit antibacterial or antifungal properties, making it a candidate for further investigation in infectious disease treatment.

- Research Insight : In vitro studies have shown that related compounds can inhibit bacterial growth, suggesting that this compound might share similar properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-amino-3-bromophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Aromatic/Heterocyclic Substituents

tert-Butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Intermediate 4-4-35)

- Structure: Replaces the 4-amino-3-bromophenoxy group with a 4-bromoisoquinolin-6-yloxy moiety.

- Synthesis : Prepared via Method C (50% yield) using palladium catalysis .

- Applications: Likely used in isoquinoline derivative synthesis for kinase inhibition studies. The isoquinoline system enhances π-π stacking in biological targets compared to the simpler phenoxy group in the target compound .

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate

- Structure: Features a boronate ester (dioxaborolane) at the 3-position of the phenoxy ring.

- Synthesis: Mitsunobu reaction (DEAD/PPh₃) with 3-bromophenol, yielding crude product (m/z 342 [M+H]⁺) .

- Applications : The boronate group enables Suzuki-Miyaura cross-coupling, contrasting with the bromo group in the target compound, which is more suited for nucleophilic substitution or Buchwald-Hartwig amination .

tert-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate

Analogs with Pyrrolidine-Modified Substituents

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate

- Synthesis : Chiral resolution or asymmetric catalysis .

- Applications: Serves as a building block for chiral ligands or peptidomimetics. The absence of the phenoxy group limits aromatic interactions but increases flexibility .

tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate (CAS 887587-20-4)

- Structure: Propylamino group at the 3-position of pyrrolidine.

- Applications: Simpler alkylamino substituent reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

tert-Butyl 3-(4-amino-3-bromophenoxy)pyrrolidine-1-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

The compound has a molecular formula of C₁₅H₂₁BrN₂O₂ and features a pyrrolidine ring substituted with a tert-butyl ester and an amino-bromophenoxy group. Its structural characteristics contribute to its biological activity, particularly in neurological contexts.

Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drugs aimed at treating conditions such as depression and anxiety. Research indicates that compounds with similar structures can modulate serotonin receptors, which are crucial for mood regulation .

Biochemical Research

In biochemical studies, this compound is employed to investigate neurotransmitter mechanisms. It aids in understanding how neurotransmitters like serotonin and dopamine function within the brain, potentially leading to new treatment strategies for neurodegenerative diseases .

Table 1: Biological Activity Overview

Case Studies

-

Neuropharmacology Study

A study investigated the effects of related pyrrolidine compounds on serotonin receptors, demonstrating that modifications to the structure can significantly enhance receptor affinity and selectivity. This suggests that this compound may similarly exhibit potent neuropharmacological effects . -

Antibacterial Activity Evaluation

Although primarily focused on neurological applications, preliminary evaluations indicate potential antibacterial properties against Staphylococcus aureus. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. For instance, the introduction of halogen atoms (like bromine) has been shown to improve binding affinity to biological targets . Additionally, the tert-butyl group enhances solubility and stability, which are critical for drug formulation.

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR identify backbone protons (e.g., tert-butyl group at δ 1.4 ppm) and aryl-bromo signals (δ 7.2–7.6 ppm). ³¹P NMR is critical if phosphonate intermediates are involved .

- HRMS/ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., triclinic crystal system with α = 88.85°, β = 81.21°, γ = 87.64°) .

How should researchers address discrepancies in spectroscopic data during characterization?

Advanced Research Question

Discrepancies (e.g., split NMR signals) may arise from rotamers or impurities. Mitigation strategies:

- Variable-temperature NMR : Resolves rotameric equilibria (e.g., coalescence temperatures for tert-butyl derivatives) .

- Alternative solvents : DMSO-d₆ or CDCl₃ may sharpen peaks by altering solute-solvent interactions.

- Cross-validation : Compare HRMS and X-ray data to confirm molecular identity .

What purification strategies are effective for isolating this compound?

Basic Research Question

- Chromatography : Use Si-Trisamine columns to remove polar impurities or unreacted amines .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexanes) based on solubility data .

- HPLC : For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) achieve >98% purity .

What computational methods predict reaction pathways for synthesizing this compound?

Advanced Research Question

The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict feasible pathways:

- Reaction path search : Identifies low-energy intermediates (e.g., SN2 vs. SN1 mechanisms for bromophenoxy coupling) .

- Descriptor-based optimization : Machine learning models prioritize reaction conditions (e.g., solvent polarity, catalyst loading) using historical data .

How can stereochemical outcomes be controlled during synthesis?

Advanced Research Question

- Chiral auxiliaries : Use (R)- or (S)-configured pyrrolidine precursors to enforce desired configurations .

- Asymmetric catalysis : Palladium complexes with BINAP ligands induce enantioselectivity in coupling steps .

- Dynamic resolution : Adjust pH to favor specific tautomers (e.g., acidic conditions for imine intermediates) .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question

- Exothermic reactions : Control heat dissipation via flow reactors to prevent decomposition .

- Yield limitations : Multi-step reactions (e.g., coupling followed by Boc protection) often have cumulative yields <50%. Optimize each step using DoE (Design of Experiments) .

- Byproduct management : Bromide scavengers (e.g., Ag₂O) reduce halogenated impurities .

How does the bromophenoxy moiety influence the compound’s reactivity in further functionalization?

Advanced Research Question

The 3-bromo-4-aminophenoxy group enables:

- Buchwald-Hartwig amination : Coupling with aryl halides to form biaryl ethers .

- Suzuki-Miyaura cross-coupling : Pd-mediated substitution for diversifying the aryl ring .

- Electrophilic substitution : Bromine directs further functionalization (e.g., nitration at the para position) .

What role does X-ray crystallography play in confirming the molecular structure?

Basic Research Question

Single-crystal X-ray analysis:

- Validates bond lengths (e.g., C-N = 1.45 Å in pyrrolidine) and angles (e.g., C-O-C = 117°) .

- Confirms spatial arrangement of substituents (e.g., tert-butyl group’s steric bulk) .

How are reaction mechanisms elucidated for transformations involving this compound?

Advanced Research Question

- Isotopic labeling : ¹⁸O tracing in ester hydrolysis identifies nucleophilic attack sites .

- Kinetic studies : Monitor intermediates via in-situ IR or LC-MS to propose rate-determining steps .

- Computational modeling : Transition-state analysis (DFT) clarifies whether pathways proceed via concerted or stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.